Amino-PEG6-acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Amino-PEG6-acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Chemical Structure, Properties, and Applications of a Versatile Heterobifunctional Linker
Amino-PEG6-acid is a heterobifunctional molecule that has emerged as a critical component in the fields of bioconjugation, drug delivery, and therapeutic development. Its unique structure, featuring a terminal primary amine and a carboxylic acid separated by a six-unit polyethylene glycol (PEG) chain, provides a versatile platform for covalently linking different molecules. This guide offers a detailed examination of its chemical and physical properties, along with comprehensive experimental protocols for its key applications.
Core Chemical and Physical Properties
Amino-PEG6-acid is characterized by its well-defined molecular structure, which imparts desirable physicochemical properties for its use in complex biological systems. The presence of the hydrophilic PEG spacer enhances aqueous solubility and provides flexibility to the linked molecules.
Table 1: Physicochemical Properties of Amino-PEG6-acid
| Property | Value |
| Chemical Formula | C15H31NO8[1][2][3][4] |
| Molecular Weight | 353.41 g/mol [3][5][6] |
| CAS Number | 905954-28-1[1][2][3][4] |
| Appearance | White solid or viscous liquid[3] |
| Purity | Typically >95%[1][2][4] |
| SMILES | O=C(O)CCOCCOCCOCCOCCOCCOCCN |
| Storage | Recommended storage at -20°C[2][3][4] |
Table 2: Solubility Profile of Amino-PEG6-acid and Structurally Similar Compounds
| Solvent | Solubility | Notes |
| Water | Soluble[7] | The hydrophilic PEG chain confers good aqueous solubility.[2][4] |
| Dimethyl Sulfoxide (DMSO) | Soluble[7][8] | A structurally similar compound, Amino-PEG6-alcohol, has a solubility of ≥ 100 mg/mL.[9] |
| Dimethylformamide (DMF) | Soluble[7][8] | Commonly used as a solvent for reactions involving this linker.[10] |
| Methanol (MeOH) | Soluble[8] | |
| Dichloromethane (DCM) | Soluble[7] |
Table 3: Acid-Base Properties of Amino-PEG Linkers
| Functional Group | Estimated pKa | Significance |
| Primary Amine (-NH2) | ~9.0 - 10.0[11] | The protonation state dictates its nucleophilicity and reactivity in conjugation reactions.[11] |
| Carboxylic Acid (-COOH) | ~3.0 - 5.0[11] | The reactivity of the carboxylic acid is dependent on its deprotonation state.[11] |
Reactivity and Applications
The bifunctional nature of Amino-PEG6-acid allows for a wide range of applications in bioconjugation and drug development. The primary amine is a potent nucleophile that readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[2][4] The terminal carboxylic acid can be activated, for example with carbodiimides like EDC, to react with primary amines, also forming a stable amide linkage.[12]
This dual reactivity makes Amino-PEG6-acid an ideal linker for:
-
Antibody-Drug Conjugates (ADCs): In ADC development, Amino-PEG6-acid can be used to attach a potent cytotoxic payload to a monoclonal antibody. The PEG linker can enhance the solubility and pharmacokinetic profile of the ADC.
-
PROteolysis TArgeting Chimeras (PROTACs): As a flexible linker, it connects a target protein-binding ligand to an E3 ligase-recruiting ligand. This facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
-
Nanoparticle Functionalization: It is used to modify the surface of nanoparticles, a process known as PEGylation. This enhances biocompatibility, reduces non-specific protein binding, and prolongs circulation time.[2]
-
Biomolecule Labeling: It can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or oligonucleotides.
Experimental Protocols
The following are detailed methodologies for key applications of Amino-PEG6-acid.
Protocol 1: Conjugation of Amino-PEG6-acid to a Protein via Carboxylic Acid Activation
This protocol describes the covalent attachment of Amino-PEG6-acid to the carboxyl groups (e.g., on aspartic and glutamic acid residues) of a protein using carbodiimide chemistry.
Materials:
-
Protein of interest
-
Amino-PEG6-acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., 1x PBS, pH 7.2-7.5)[13]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it for the Activation Buffer using a desalting column or dialysis.[1]
-
Activation of Protein Carboxyl Groups:
-
Equilibrate EDC and NHS to room temperature before use.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
Add a 10-50 fold molar excess of EDC and a 20-100 fold molar excess of NHS to the protein solution.[1] The optimal ratio should be determined empirically.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[2]
-
-
Conjugation with Amino-PEG6-acid:
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for an additional 15-30 minutes.[1]
-
Purification: Remove excess reagents and the unreacted Amino-PEG6-acid by dialysis or using a desalting column. Purify the protein-PEG conjugate using an appropriate chromatography technique, such as size-exclusion chromatography (SEC).[1]
Protocol 2: Surface Functionalization of Carboxylated Nanoparticles
This protocol details the PEGylation of nanoparticles that have carboxyl groups on their surface.
Materials:
-
Carboxylated nanoparticles (e.g., iron oxide or polymeric nanoparticles)
-
Amino-PEG6-acid
-
EDC and NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Washing Buffer (e.g., PBS)
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a concentration of 1-10 mg/mL.[14] Sonicate if necessary to ensure a homogeneous suspension.
-
Activation of Carboxyl Groups:
-
Conjugation with Amino-PEG6-acid:
-
Dissolve Amino-PEG6-acid in the Reaction Buffer.
-
Add the Amino-PEG6-acid solution to the activated nanoparticle suspension. A 10 to 100-fold molar excess of Amino-PEG6-acid is a recommended starting point for optimization.[14]
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.[2]
-
-
Purification:
-
Collect the functionalized nanoparticles by centrifugation or magnetic separation.
-
Wash the nanoparticles multiple times with the Washing Buffer to remove unreacted reagents.[2]
-
Visualizing Workflows with Amino-PEG6-acid
The role of Amino-PEG6-acid as a linker is central to its utility. The following diagrams, generated using the DOT language, illustrate its application in the synthesis of Antibody-Drug Conjugates and PROTACs.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using Amino-PEG6-acid.
Caption: A sequential synthesis workflow for a PROTAC using a mono-protected Amino-PEG6-acid derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino-PEG6-acid, 905954-28-1 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amino-PEG6-alcohol, 39160-70-8 | BroadPharm [broadpharm.com]
- 8. Amino-PEG6-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Amino-PEG6-acid, CAS 905954-28-1 | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
